![molecular formula C12H19NO B13979574 4-[2-(Propylamino)propyl]phenol CAS No. 59877-58-6](/img/structure/B13979574.png)
4-[2-(Propylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Propylamino)propyl]phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a propylamino group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-[2-(Propylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propylamino group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar in structure but with a hydroxyethyl group instead of a propylamino group.
4-(2-Hydroxypropyl)phenol: Contains a hydroxypropyl group instead of a propylamino group.
4-(2-Aminoethyl)phenol: Features an aminoethyl group instead of a propylamino group.
Uniqueness
4-[2-(Propylamino)propyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
59877-58-6 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[2-(propylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-8-13-10(2)9-11-4-6-12(14)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
LLHPBBVOIVFELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


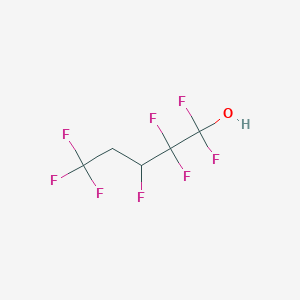
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
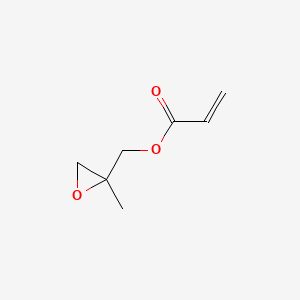
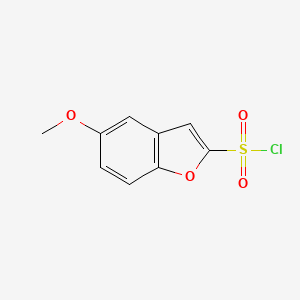
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
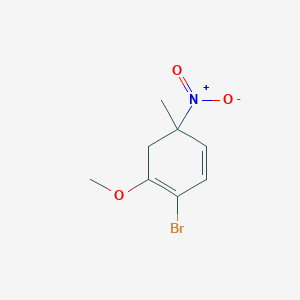
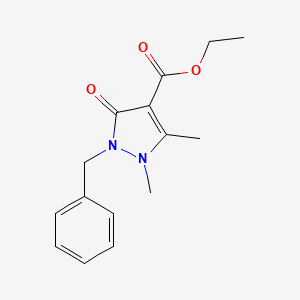


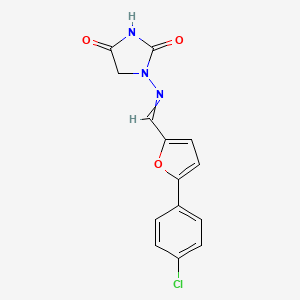
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
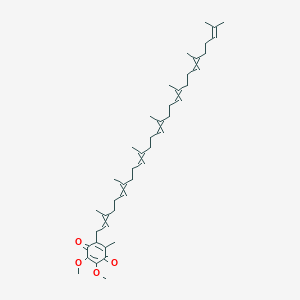
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
